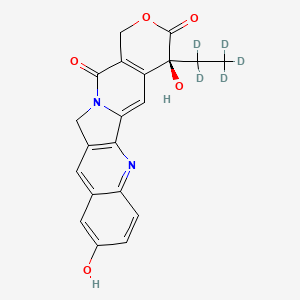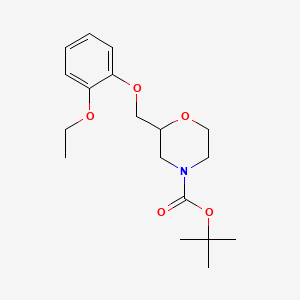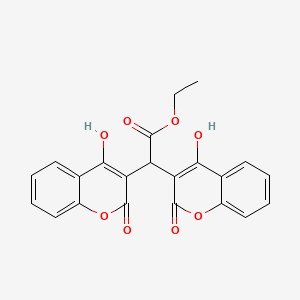
Éthyl biscoumacétate
Vue d'ensemble
Description
Le biscoumacétate d'éthyle est un composé chimique qui appartient à la classe des dérivés de la coumarine. Il est principalement connu pour ses propriétés anticoagulantes, similaires à celles de la warfarine. Ce composé est utilisé dans la prévention et le traitement des maladies thromboemboliques en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K .
Applications De Recherche Scientifique
Ethyl biscoumacetate has a wide range of scientific research applications:
Mécanisme D'action
Ethyl biscoumacetate is a vitamin K antagonist . Like all 4-hydroxycoumarin drugs, it is a competitive inhibitor of vitamin K epoxide reductase, an enzyme that recycles vitamin K, thus causing depletion of active vitamin K in blood . This prevents the formation of the active form of prothrombin and several other coagulant enzymes .
Safety and Hazards
Ethyl biscoumacetate is harmful if swallowed . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Analyse Biochimique
Biochemical Properties
Ethyl biscoumacetate interacts with various biomolecules in the body to exert its anticoagulant effect. It is known to be a Vitamin K antagonist , which means it inhibits the function of Vitamin K, a crucial factor in the blood clotting process .
Cellular Effects
The primary cellular effect of Ethyl biscoumacetate is its impact on the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By acting as a Vitamin K antagonist, Ethyl biscoumacetate disrupts this cascade, thereby preventing clot formation .
Molecular Mechanism
The molecular mechanism of Ethyl biscoumacetate involves its binding to Vitamin K, thereby inhibiting its function . This prevents the activation of certain clotting factors that are dependent on Vitamin K, disrupting the coagulation cascade and preventing the formation of blood clots .
Temporal Effects in Laboratory Settings
As an anticoagulant, its effects would likely be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
The effects of Ethyl biscoumacetate in animal models have not been extensively studied. As with any drug, the effects would likely vary with different dosages, with higher doses potentially leading to increased anticoagulation and a higher risk of bleeding .
Metabolic Pathways
As a small molecule, it is likely metabolized in the liver, like many other drugs .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely able to diffuse into all subcellular compartments .
Méthodes De Préparation
Le biscoumacétate d'éthyle peut être synthétisé par réaction de la 4-hydroxycoumarine avec l'acétate d'éthyle en présence d'une base. La réaction implique généralement la formation d'un intermédiaire, qui subit ensuite d'autres réactions pour donner le produit final . Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour garantir un rendement élevé et la pureté du composé.
Analyse Des Réactions Chimiques
Le biscoumacétate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés du composé.
Réduction : Les réactions de réduction peuvent convertir le biscoumacétate d'éthyle en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.
Applications de la recherche scientifique
Le biscoumacétate d'éthyle a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le biscoumacétate d'éthyle exerce ses effets anticoagulants en inhibant l'enzyme époxyde réductase de la vitamine K. Cette enzyme est responsable du recyclage de la vitamine K, qui est essentielle à la synthèse des facteurs de coagulation actifs. En inhibant cette enzyme, le biscoumacétate d'éthyle épuise les niveaux de vitamine K active, empêchant la formation de facteurs de coagulation actifs et réduisant ainsi la coagulation sanguine .
Comparaison Avec Des Composés Similaires
Le biscoumacétate d'éthyle est similaire à d'autres dérivés de la coumarine comme la warfarine, le dicoumarol et la phénindione. Il possède des propriétés uniques qui le distinguent :
La structure et les propriétés uniques du biscoumacétate d'éthyle en font un composé précieux dans diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHQFUTFHUXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057771 | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-00-5 | |
| Record name | Ethyl biscoumacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl biscoumacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-154 | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: How does Ethyl biscoumacetate exert its anticoagulant effect?
A1: Ethyl biscoumacetate, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. [, ] It inhibits the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. [, ] This inhibition leads to a decrease in the blood's ability to clot, producing the desired anticoagulant effect.
Q2: Does Ethyl biscoumacetate affect any metabolic pathways beyond coagulation?
A3: Research suggests that Ethyl biscoumacetate can impact the metabolism of mucopolysaccharides. Studies in rats have shown that prolonged administration of Ethyl biscoumacetate lowers the content of acid mucopolysaccharides and biopolymers containing hexosamines in the aortic wall and liver. [, ] This decrease coincides with a reduction in the activity of glutamine-fructose-6-phosphate aminotransferase (GFAT) in the liver. [, ]
Q3: What is the molecular formula and weight of Ethyl biscoumacetate?
A3: The molecular formula of Ethyl biscoumacetate is C22H18O8, and its molecular weight is 406.37 g/mol.
Q4: How is Ethyl biscoumacetate absorbed and distributed in the body?
A5: Ethyl biscoumacetate is administered orally and absorbed from the gastrointestinal tract. [, , ] It reaches peak serum concentrations between 1 to 4 hours after administration. [] The presence of dimethicone may slightly increase the bioavailability of Ethyl biscoumacetate. []
Q5: What is the primary route of elimination for Ethyl biscoumacetate?
A6: Ethyl biscoumacetate is rapidly metabolized in the liver, and its metabolites are primarily excreted in the urine. [, ] The geometric mean elimination half-life of the parent compound is approximately 0.66 hours, while its 7-hydroxy metabolite has a longer half-life of 2.03 hours. []
Q6: Can other drugs interfere with the metabolism of Ethyl biscoumacetate?
A8: Yes, several drugs have been reported to interact with Ethyl biscoumacetate. Methylphenidate, for instance, appears to slow down the rate of Ethyl biscoumacetate elimination from serum, potentially leading to an enhanced anticoagulant effect. [, ]
Q7: Are there specific dietary factors that might influence the effectiveness of Ethyl biscoumacetate?
A9: Patients taking Ethyl biscoumacetate should maintain a consistent intake of vitamin K. [] Fluctuations in vitamin K intake can alter the drug's anticoagulant effect, making it difficult to maintain a stable therapeutic range.
Q8: Has Ethyl biscoumacetate been investigated for its potential to prevent thrombosis in animal models?
A10: Yes, Ethyl biscoumacetate has demonstrated efficacy in preventing experimentally induced venous thrombosis in rabbits. [, ] In these studies, Ethyl biscoumacetate proved more effective than heparin in preventing thrombus formation. []
Q9: What were the outcomes of early clinical trials using Ethyl biscoumacetate for myocardial infarction?
A11: Early clinical trials indicated that administering Ethyl biscoumacetate to patients with myocardial infarction, alongside other standard treatments, led to a significant reduction in the death rate compared to patients who did not receive the drug. [] The reduction in mortality was estimated to be between one-third to one-half. []
Q10: What analytical techniques are commonly employed to measure Ethyl biscoumacetate levels in biological samples?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for the accurate measurement of Ethyl biscoumacetate and its metabolite concentrations in serum. [, ]
Q11: How is the anticoagulant effect of Ethyl biscoumacetate monitored in patients?
A13: The prothrombin time test, specifically the Quick one-stage method, is routinely used to monitor the anticoagulant effect of Ethyl biscoumacetate in patients. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


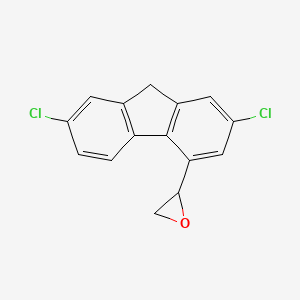
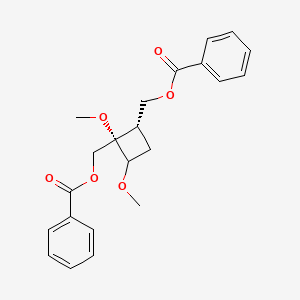
![(1R,2R,3S,4S)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

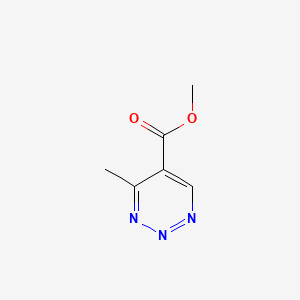
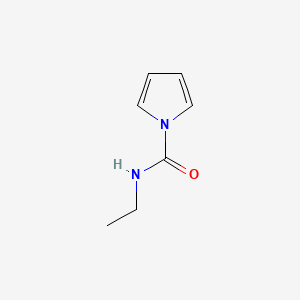
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)



